molecular formula C10H9BrN2 B13290652 5-Bromo-1-(3-methylphenyl)-1H-pyrazole

5-Bromo-1-(3-methylphenyl)-1H-pyrazole

Cat. No.: B13290652
M. Wt: 237.10 g/mol
InChI Key: GHQAJVLQHWURSY-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-methylphenyl)-1H-pyrazole is a heterocyclic compound that features a bromine atom at the 5-position and a 3-methylphenyl group attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-methylphenyl)-1H-pyrazole typically involves the reaction of 3-methylphenylhydrazine with 1,3-dibromo-2-propanone under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-methylphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products

    Substitution: Formation of 5-substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of dehalogenated pyrazoles.

Scientific Research Applications

5-Bromo-1-(3-methylphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-methylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pyrazole ring can form hydrogen bonds, π-π interactions, and halogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-phenyl-1H-pyrazole
  • 5-Bromo-1-(4-methylphenyl)-1H-pyrazole
  • 5-Bromo-1-(2-methylphenyl)-1H-pyrazole

Uniqueness

5-Bromo-1-(3-methylphenyl)-1H-pyrazole is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromo-1-(3-methylphenyl)pyrazole

InChI

InChI=1S/C10H9BrN2/c1-8-3-2-4-9(7-8)13-10(11)5-6-12-13/h2-7H,1H3

InChI Key

GHQAJVLQHWURSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC=N2)Br

Origin of Product

United States

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